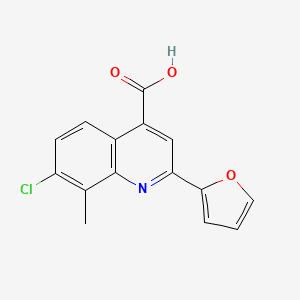

7-chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic acid

Description

Historical Context of Quinoline-4-Carboxylic Acid Derivatives

The historical development of quinoline-4-carboxylic acid derivatives represents one of the most significant achievements in heterocyclic chemistry, with roots extending back to the early 19th century. In 1834, quinoline was first discovered and isolated by Friedlieb Ferdinand Runge from coal tar, marking the beginning of systematic investigation into this important class of nitrogen-containing heterocycles. Runge initially called quinoline "leukol," meaning "white oil" in Greek, due to its characteristic appearance as a colorless hygroscopic liquid with a strong odor. This foundational discovery established quinoline as a member of the alkaloid family and identified it as a secondary metabolite under the nitrogen-containing natural products.

The evolution from basic quinoline chemistry to the sophisticated quinoline-4-carboxylic acid derivatives observed today required significant advances in synthetic methodology. The Doebner reaction, developed as a chemical transformation of aniline with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids, provided one of the earliest systematic approaches to accessing these compounds. This reaction serves as an alternative to the Pfitzinger reaction and has been instrumental in establishing the synthetic foundation for more complex derivatives. The Pfitzinger reaction, which involves the chemical reaction of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids, further expanded the synthetic toolkit available to chemists working in this area.

Throughout the 20th century, the pharmaceutical significance of quinoline derivatives became increasingly apparent, with compounds exhibiting a variety of biological activities including anti-inflammatory, antibacterial, and antiviral effects. Historical background research indicates that cinchocaine was the first local anesthetic to be synthesized from the quinoline-based group, demonstrating the early recognition of the therapeutic potential inherent in this chemical scaffold. The development of antimalarial drugs such as chloroquine, quinine, and primaquine, along with antibacterial fluoroquinolones like ciprofloxacin, established quinoline derivatives as crucial agents in pharmaceutical development.

Recent advances in synthesis have demonstrated increasingly sophisticated approaches to quinoline-4-carboxylic acid preparation. Research has shown that efficient protocols provide facile, high-yielding synthesis of quinoline-4-carboxylic acid through reactions of substituted isatin with various aromatic ketones in the presence of potassium hydroxide in water under reflux conditions. These modern synthetic developments have enabled the preparation of compounds with specific substituent patterns, including those containing electron-withdrawing groups such as chloro substituents and electron-rich heterocyclic moieties like furyl groups.

Structural Significance of Substituent Arrangement

The structural arrangement of substituents in this compound represents a sophisticated example of how specific positional placement can dramatically influence molecular properties. The presence of the chloro group at the 7-position introduces significant electron-withdrawing character through both inductive and mesomeric effects, as demonstrated by Hammett constant analysis where chloro substituents exhibit positive sigma values. According to established Hammett parameters, the chloro group possesses sigma meta and sigma para values of 0.37 and 0.23 respectively, indicating substantial electron-withdrawing properties that can influence both the electronic distribution and chemical reactivity of the quinoline ring system.

The incorporation of the 2-furyl substituent at the 2-position adds considerable complexity to the electronic structure of the molecule. Research on furyl substituents attached to phosphorus-containing systems has demonstrated that both 2-furyl and 3-furyl substituents are electron-withdrawing with respect to phenyl substituents. However, the heteroaromatic furyl systems exhibit unique magnetic shielding properties that result from their specific electronic configuration. The furyl group contributes to the overall molecular architecture through its five-membered ring structure containing oxygen, which can participate in both sigma and pi electron interactions with the quinoline core.

The methyl group positioned at the 8-position provides electron-donating character through hyperconjugation and inductive effects. Hammett constant data indicates that methyl substituents exhibit negative sigma values, with sigma meta and sigma para values of -0.07 and -0.17 respectively, confirming their electron-donating nature. This positioning creates an interesting electronic balance within the molecule, where the electron-withdrawing effects of the chloro and furyl groups are partially offset by the electron-donating methyl substituent.

The carboxylic acid functionality at the 4-position serves as both an electron-withdrawing group and a critical pharmacophore element. Hammett analysis reveals that carboxylic acid groups possess significant electron-withdrawing character with sigma meta and sigma para values of 0.37 and 0.45 respectively. This positioning is particularly significant because quinoline-4-carboxylic acid derivatives have demonstrated enhanced biological activities compared to their non-carboxylated counterparts. Research has shown that compounds containing quinoline-4-carboxylic acid frameworks exhibit good binding affinity with proteins and demonstrate potent activity in various biological assays.

The overall electronic distribution resulting from this specific substituent arrangement creates a molecule with unique polarization patterns. The electron-withdrawing chloro group at position 7 works in concert with the carboxylic acid at position 4 to create regions of electron deficiency, while the methyl group at position 8 provides localized electron density. The furyl substituent at position 2 contributes additional complexity through its heterocyclic nature and ability to participate in extended conjugation with the quinoline ring system.

| Position | Substituent | Electronic Effect | Hammett σ Value | Structural Impact |

|---|---|---|---|---|

| 2 | 2-Furyl | Electron-withdrawing | N/A* | Extended conjugation, heterocyclic character |

| 4 | Carboxylic acid | Electron-withdrawing | σ_para = 0.45 | Pharmacophore element, hydrogen bonding |

| 7 | Chloro | Electron-withdrawing | σ_para = 0.23 | Halogen bonding, lipophilicity modulation |

| 8 | Methyl | Electron-donating | σ_para = -0.17 | Steric bulk, electron density enhancement |

*Specific Hammett values for furyl substituents vary depending on position and measurement conditions.

This substituent arrangement results in a molecule with significant synthetic and potential biological importance. The presence of multiple functional groups with varying electronic properties creates opportunities for diverse chemical transformations and biological interactions. The strategic placement of electron-withdrawing and electron-donating groups establishes a framework for fine-tuning molecular properties such as solubility, stability, and biological activity. Research into similar quinoline-4-carboxylic acid derivatives has demonstrated that such structural modifications can lead to enhanced efficacy against various biological targets, including antimicrobial and anticancer applications.

Properties

IUPAC Name |

7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDDNHWXGNSKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397502 | |

| Record name | 7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-22-4 | |

| Record name | 7-Chloro-2-(2-furanyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Highlights:

- Catalysts : N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) serve as catalysts to facilitate oxidation.

- Oxidant : Oxygen is used in excess (2–20 moles per mole of substrate), typically at pressures above 4 MPa.

- Reaction Conditions : Temperature range 20–140 °C, preferably 80–100 °C; reaction times 6–12 hours.

- Solvent : Acetonitrile is used for reaction and post-reaction processing.

- Post-treatment : Cooling to room temperature (10–40 °C), followed by solid-liquid separation (filtration or centrifugation) and drying at 60–100 °C for 4–12 hours.

- Yield and Purity : Yields up to ~93% with purities around 98.5% by weight.

Representative Procedure:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 7-chloro-8-methylquinoline (10 g), NHPI (0.04 eq), AIBN (0.02 eq), O₂ (4 MPa), acetonitrile (40 mL), 90 °C, 9 h | 7-chloro-8-quinolinecarboxylic acid, 93.6% yield, 98.7% purity |

| 2 | Cooling, filtration, washing with acetonitrile, drying | Isolated pure product |

The process is scalable and allows recycling of mother liquor to improve efficiency and reduce waste.

Ring Closure to Form 7-Chloro-8-Methylquinoline Intermediate

The precursor 7-chloro-8-methylquinoline is typically synthesized by a ring closure reaction involving m-chloro-o-toluidine (3-chloro-2-methylaniline) and glycerol. This method is well-documented in patents and provides a reliable route to the quinoline core with the desired chloro and methyl substitutions.

Key Points:

- Starting Materials : m-chloro-o-toluidine and glycerol.

- Reaction : Acid-catalyzed ring closure forming the quinoline skeleton.

- Advantages : Commercial availability of starting materials and straightforward synthesis.

Comparative Data Table of Preparation Parameters for Quinoline Carboxylic Acid Derivatives

| Parameter | Oxidation of 7-chloro-8-methylquinoline to Carboxylic Acid |

|---|---|

| Catalyst | N-hydroxyphthalimide (0.04–0.06 eq), AIBN (0.02–0.03 eq) |

| Oxidant | Oxygen (4–10 MPa pressure) |

| Solvent | Acetonitrile |

| Temperature | 80–100 °C |

| Reaction Time | 6–12 hours |

| Yield | 88.6–93.6% |

| Purity | 98.1–98.8% (weight %) |

| Post-treatment | Cooling, filtration, washing, drying (60–100 °C, 4–12 h) |

| Recycle of Mother Liquor | Yes, improves yield and reduces waste |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chloro group or the carboxylic acid group, resulting in the formation of corresponding reduced products.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Oxidized derivatives with modified furan rings.

Reduction: Reduced products with hydrogen replacing the chloro or carboxylic acid groups.

Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₇H₁₃ClN₂O₂

Molecular Weight : 316.75 g/mol

CAS Number : 1160263-60-4

The compound features a quinoline core with a chloro group and a furyl substituent, which significantly influences its biological activity and chemical reactivity.

Medicinal Chemistry

7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic acid exhibits potential as a pharmaceutical agent due to its biological activities:

- Anticancer Activity : The compound has demonstrated efficacy against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development in oncology.

- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties, inhibiting the growth of several pathogenic bacteria by targeting DNA replication mechanisms.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

- Heterocyclic Synthesis : The compound can be utilized to synthesize other heterocyclic compounds, which are crucial in developing new materials and drugs.

- Functionalization Reactions : The presence of the carboxylic acid group allows for further functionalization, enabling the introduction of various substituents to enhance biological activity.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound against different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.450 | Induction of apoptosis |

| MCF7 | 0.320 | Inhibition of proliferation |

| SF-295 | 0.688 | Cell cycle arrest |

These findings suggest that modifications to the quinoline structure could enhance anticancer activity, warranting further investigation into structure-activity relationships (SAR).

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 mg/ml |

| Escherichia coli | 50 mg/ml |

The mechanism of action is believed to involve inhibition of key enzymes involved in bacterial DNA replication.

Mechanism of Action

The mechanism of action of 7-chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloro and furan groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Furan vs. Phenyl Substituents : The 2-furyl group in the target compound provides heteroaromaticity and moderate polarity compared to phenyl derivatives. Furan’s oxygen atom may engage in hydrogen bonding, whereas phenyl analogs rely on hydrophobic/π-π interactions .

- Chlorine atoms (e.g., 3-chlorophenyl, 2,4-dichlorophenyl) improve halogen bonding and electron-withdrawing properties .

- Positional Isomerism : The chlorine position (7 vs. 8) alters electronic distribution; for example, 401604-07-7 has a chlorine at position 8, which may affect resonance stabilization .

Biological Activity

7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic compound notable for its quinoline core structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro group, a furan ring, and a carboxylic acid group, contributing to its unique chemical properties and potential applications in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C14H10ClNO2

- Molecular Weight : 273.68 g/mol

- CAS Number : 588696-22-4

The structural characteristics of this compound enhance its binding affinity to various biological targets, making it a subject of interest in drug design and development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chloro and furan substituents play significant roles in modulating enzyme activity and receptor binding, which can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related quinoline compounds possess minimum inhibitory concentrations (MIC) ranging from 12.5 mg/ml to 50 mg/ml against various bacterial strains .

Anticancer Properties

Quinoline derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF-7. For example, the compound 6e (a structural analog) showed an IC50 value of approximately 168.78 µM, leading to cell cycle arrest at the G1 phase and increased apoptosis rates compared to controls .

Anti-inflammatory Effects

The anti-inflammatory activity of quinoline derivatives has also been documented. Compounds with similar frameworks have been reported to exhibit potent anti-inflammatory effects while maintaining low cytotoxicity levels . The presence of specific substituents, such as chloro groups, appears to enhance these activities.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro group, furan ring | Antimicrobial, anticancer |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Fluorine substituent | Anticancer (Aurora A kinase inhibition) |

| 8-Chloro-2-(2-furyl)quinoline-4-carboxylic acid | Chloro group | Antimicrobial |

This table illustrates the biological activities associated with similar compounds, highlighting the unique contributions of different substituents on their pharmacological profiles.

Case Studies and Research Findings

- Anticancer Activity : A study on quinoline derivatives demonstrated that modifications at the carboxylic acid position significantly affect their anticancer properties. The presence of the free carboxylic group was critical for maintaining activity against cancer cell lines .

- Antimicrobial Efficacy : Research has shown that derivatives of quinoline can effectively inhibit bacterial growth, with some compounds exhibiting MIC values as low as 12.5 mg/ml against resistant strains . This suggests that structural modifications can enhance antibacterial efficacy.

- Inflammation Models : In experimental models for inflammation, certain quinoline derivatives showed promise as anti-inflammatory agents with minimal cytotoxic effects, indicating their potential for therapeutic use in inflammatory diseases .

Q & A

Q. What are the recommended synthesis routes for 7-chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic acid, and how do classical methods compare to modern catalytic approaches?

- Methodological Answer: Synthesis of quinoline derivatives typically employs classical protocols such as Gould–Jacob, Friedländer, or Skraup reactions, which rely on cyclization of aniline derivatives with carbonyl compounds . Modern approaches include transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl/heteroaryl introductions) and green chemistry methods (e.g., ionic liquid-mediated reactions) to improve regioselectivity and reduce by-products . For the furyl substituent, a Pd-catalyzed coupling reaction between a halogenated quinoline precursor and 2-furylboronic acid is suggested, analogous to methods used for phenylquinoline derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: Key precautions include:

- Avoiding ignition sources (P210) and ensuring proper ventilation due to potential thermal decomposition .

- Using PPE (gloves, lab coat) and adhering to pre-read protocols (P201, P202) to mitigate exposure risks .

- Storing in a cool, dry environment away from reactive agents to prevent degradation .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer:

- Spectroscopy: NMR (¹H/¹³C) identifies substituent positions (e.g., furyl protons at δ 6.5–7.5 ppm; methyl groups at δ 2.5–3.0 ppm). IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and quinoline (C=N ~1600 cm⁻¹) functionalities .

- Crystallography: Single-crystal X-ray diffraction resolves planar quinoline systems and dihedral angles between substituents (e.g., furyl vs. methyl groups), as demonstrated for related chloro-methylquinolines .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis, particularly in the introduction of the furyl substituent?

- Methodological Answer:

- Step Optimization: Use NaBH₃CN for selective imine reduction to avoid over-reduction of sensitive groups (e.g., carboxylic acid) .

- Coupling Reactions: Optimize Pd-catalyzed cross-coupling (e.g., 10 mol% Pd(PPh₃)₄, 80°C in DMF/H₂O) with excess 2-furylboronic acid to drive the reaction to completion .

- Purification: Employ gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate regioisomers and by-products .

Q. What strategies resolve contradictions in reported biological activity data across studies, especially regarding antibacterial efficacy?

- Methodological Answer:

- Standardized Assays: Use consistent MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli to compare activity .

- Structure-Activity Analysis: Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl) with activity. For example, 8-methyl groups may enhance membrane penetration but reduce solubility, leading to variability .

- Metabolite Profiling: LC-MS/MS can identify degradation products that may interfere with bioassays .

Q. What are the challenges in modifying the quinoline core to enhance solubility without compromising bioactivity?

- Methodological Answer:

- Polar Substituents: Introduce hydroxyl or amino groups at non-critical positions (e.g., 5- or 6-positions) to improve aqueous solubility, as seen in fluoroquinolones .

- Prodrug Approaches: Esterify the carboxylic acid group (e.g., ethyl ester) for better cell permeability, with enzymatic hydrolysis in vivo restoring activity .

- Co-crystallization Studies: Screen with cyclodextrins or PEG-based co-solvents to stabilize the compound in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.